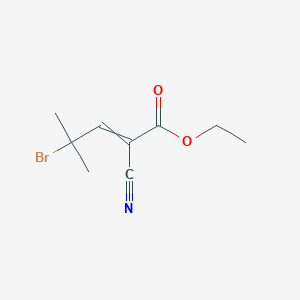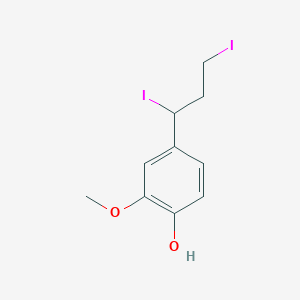
4-(1,3-Diiodopropyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Diiodopropyl)-2-methoxyphenol is an organic compound characterized by the presence of iodine atoms attached to a propyl chain and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Diiodopropyl)-2-methoxyphenol typically involves the iodination of a propyl chain followed by the attachment to a methoxyphenol ring. One common method involves the reaction of 2-methoxyphenol with 1,3-diiodopropane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Diiodopropyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide or thiourea can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrocarbons with the removal of iodine atoms.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(1,3-Diiodopropyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Diiodopropyl)-2-methoxyphenol involves its interaction with specific molecular targets. The iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The phenol group can undergo redox reactions, contributing to its biological activity. The methoxy group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Diiodopropyl)-2,6-dimethoxyphenol: Similar structure with an additional methoxy group.
4-(1,3-Diiodopropyl)phenol: Lacks the methoxy group, affecting its solubility and reactivity.
4-(1,3-Diiodopropyl)-2-methylphenol: Contains a methyl group instead of a methoxy group, influencing its chemical properties.
Uniqueness
4-(1,3-Diiodopropyl)-2-methoxyphenol is unique due to the presence of both iodine atoms and a methoxy group, which confer distinct chemical and biological properties
Properties
CAS No. |
163657-73-6 |
|---|---|
Molecular Formula |
C10H12I2O2 |
Molecular Weight |
418.01 g/mol |
IUPAC Name |
4-(1,3-diiodopropyl)-2-methoxyphenol |
InChI |
InChI=1S/C10H12I2O2/c1-14-10-6-7(2-3-9(10)13)8(12)4-5-11/h2-3,6,8,13H,4-5H2,1H3 |
InChI Key |
CACBMQJXGRIGAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CCI)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


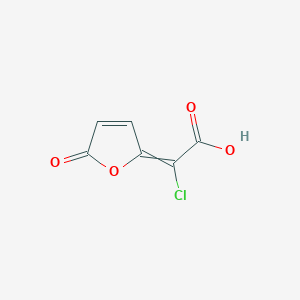

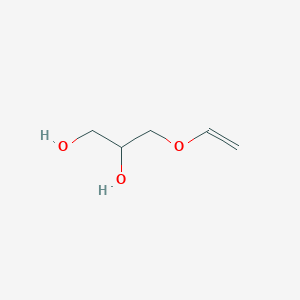
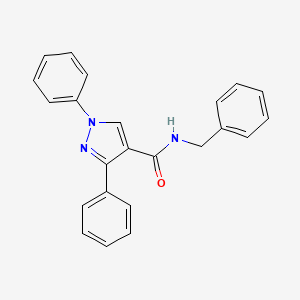


![N-[3-(Dimethylamino)propyl]tetracosanamide](/img/structure/B14279651.png)
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol)](/img/structure/B14279656.png)
![[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene](/img/structure/B14279662.png)



![1-Benzyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B14279689.png)
